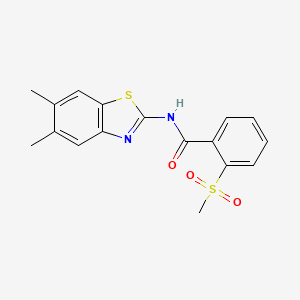

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at the 5- and 6-positions and a methanesulfonyl group on the benzamide moiety. The benzothiazole scaffold is notable for its prevalence in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates interactions with biological targets or catalytic metal centers. The methanesulfonyl group enhances electrophilicity and may influence solubility and binding affinity.

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-8-13-14(9-11(10)2)23-17(18-13)19-16(20)12-6-4-5-7-15(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXIWRDTEMYZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol.

Sulfonylation: The final step involves the reaction of the dimethylbenzothiazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzothiazole ring can also interact with DNA, leading to potential anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as a relevant structural analog for comparison. Key differences include:

Key Observations :

- The target compound’s benzothiazole core and sulfonyl group contrast with the simpler benzamide and hydroxyl-alkylamine groups of the analog.

- The N,O-bidentate directing group in the analog enables metal coordination, whereas the sulfonyl group in the target compound may act as a polar, electron-withdrawing substituent, influencing reactivity or binding.

Crystallographic and Hydrogen-Bonding Considerations

While crystallographic data for the target compound are absent in the evidence, methods such as X-ray analysis (utilizing SHELX or ORTEP ) and hydrogen-bonding pattern analysis (via graph set theory ) are critical for characterizing similar compounds. For example:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray crystallography , highlighting the role of hydrogen bonding in stabilizing its crystal lattice.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. Understanding its biological activity is crucial for potential therapeutic applications.

Structural Characteristics

The compound features a benzothiazole core with a methanesulfonyl substituent and an amide linkage. The structural formula can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 441.6 g/mol

This unique combination of functional groups enhances its solubility and bioactivity compared to other benzothiazole derivatives.

Research indicates that compounds within the benzothiazole class, including this compound, may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of histone deacetylases (HDACs), which play a significant role in gene expression regulation. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Cytokine Modulation : The compound has been shown to influence inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests potential applications in treating inflammatory diseases.

- Cell Cycle Arrest and Apoptosis : Studies have demonstrated that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) . Flow cytometry analysis has confirmed these effects.

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

- Anti-Cancer Activity : A study focused on a series of benzothiazole derivatives demonstrated significant anti-tumor activity against multiple cancer cell lines. The lead compound exhibited IC50 values comparable to established chemotherapeutics .

- Neuroprotective Effects : Another investigation into benzothiazole compounds indicated potential neuroprotective properties against amyotrophic lateral sclerosis (ALS) models by targeting TDP-43 protein aggregates . This highlights the versatility of benzothiazoles in addressing neurodegenerative diseases.

Q & A

Basic: What are the optimized synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves coupling 2-methanesulfonylbenzoic acid derivatives with 5,6-dimethyl-1,3-benzothiazol-2-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous DMF or DCM .

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions (e.g., sulfonyl group hydrolysis) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Yield optimization focuses on stoichiometric ratios (1:1.2 amine:acid chloride) and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR : - and -NMR identify methyl (δ 2.3–2.5 ppm), sulfonyl (δ 3.1–3.3 ppm), and benzothiazole aromatic protons (δ 7.0–8.0 ppm). - HSQC confirms connectivity .

- IR : Stretching vibrations for C=O (1680–1700 cm) and S=O (1150–1250 cm) validate functional groups .

- X-ray crystallography : Single-crystal diffraction (using SHELX ) resolves bond lengths and angles, particularly the dihedral angle between benzothiazole and benzamide planes (~15–30°) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Systematic approaches include:

- Standardized protocols : Use common cell lines (e.g., HepG2, MCF-7) and controls (e.g., doxorubicin) .

- Purity validation : HPLC (>95% purity) and LC-MS to exclude degradation products .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. control) .

Advanced: What computational strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or tubulin (PDB: 1M17). Focus on sulfonyl and benzothiazole interactions with catalytic residues .

- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., methyl groups) with activity .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

- MTT assay : Test cytotoxicity against cancer cells (48–72 hr exposure; IC calculation via GraphPad Prism) .

- Apoptosis assays : Annexin V/PI staining with flow cytometry to quantify early/late apoptosis .

- Cell cycle analysis : PI staining and flow cytometry (G1/S arrest suggests tubulin targeting) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) at the benzamide 4-position or methoxy groups on the benzothiazole .

- Bioisosteric replacement : Replace methanesulfonyl with sulfonamide or phosphonate groups to modulate solubility .

- Pharmacophore mapping : Identify critical features (e.g., sulfonyl H-bond acceptors) using Discovery Studio .

Advanced: What experimental and computational methods are used to assess pharmacokinetic properties?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat); monitor parent compound loss via LC-MS/MS .

- PAMPA assay : Predict blood-brain barrier penetration using artificial membranes .

- In silico ADME : SwissADME or pkCSM predicts logP, CYP450 interactions .

Basic: How is X-ray crystallography applied to determine the compound’s binding mode with biological targets?

Methodological Answer:

- Co-crystallization : Soak purified protein (e.g., kinase) with the compound (1–5 mM) in crystallization buffer .

- Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets .

- Refinement : SHELXL refines coordinates with restraints for sulfonyl and benzothiazole groups .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

Methodological Answer:

- Genotoxicity screening : Ames test (TA98 strain) to assess mutagenicity .

- hERG inhibition : Patch-clamp assays (IC >10 μM desired) .

- In vivo acute toxicity : OECD Guideline 423 in rodents (dose range: 50–500 mg/kg) .

Advanced: How can researchers address low aqueous solubility during formulation studies?

Methodological Answer:

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm via dynamic light scattering) .

- Salt formation : Screen with HCl or sodium bicarbonate to improve crystallinity .

- Co-solvents : Optimize PEG 400/water mixtures for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.